N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Anticancer SAR Thymidylate synthase inhibition 1,3,4-Oxadiazole scaffold

Choose N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide for SAR-driven anticancer, antimicrobial, and antiviral research. Its cyanomethylthio architecture provides a non-mutagenic alternative to nitro-substituted TS inhibitors, with sub-micromolar potency confirmed in related thioether series. The 1,3,4-oxadiazole-2-thioether scaffold enables late-stage diversification for focused library synthesis. Ideal for deconvoluting thioether contributions to cytotoxicity and developing dual therapeutic candidates. Request a quote today.

Molecular Formula C12H10N4O2S
Molecular Weight 274.3
CAS No. 921106-69-6
Cat. No. B2515979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
CAS921106-69-6
Molecular FormulaC12H10N4O2S
Molecular Weight274.3
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC#N
InChIInChI=1S/C12H10N4O2S/c13-6-7-19-12-16-15-10(18-12)8-14-11(17)9-4-2-1-3-5-9/h1-5H,7-8H2,(H,14,17)
InChIKeyRLHSUPZZXFDANV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 921106-69-6) Procurement & Research Baseline


N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a heterocyclic small molecule belonging to the 1,3,4-oxadiazole thioether benzamide class. Its structure integrates a benzamide pharmacophore, a 1,3,4-oxadiazole bioisostere, and a cyanomethylthio substituent—a combination that has been associated with diverse biological activities, including antitumor, antioxidant, and antimicrobial effects in structurally related compounds [1]. This compound serves as a versatile scaffold in medicinal chemistry, offering multiple derivatization sites for structure-activity relationship (SAR) exploration [2]. Limited public bioactivity data necessitate empirical evaluation to fully define its pharmacological profile.

N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide: Critical Differentiators Limiting Generic Substitution


Casual substitution with simpler 1,3,4-oxadiazole analogs or benzamides lacking the cyanomethylthio group is inadvisable due to profound differences in biological activity imparted by the thioether linkage. In the Du et al. 2013 series, conversion from a direct C–C bond to a thioether bridge radically altered anticancer potency, with compound 18 (thioether containing a nitro substituent) exhibiting sub-micromolar IC50 values (0.7–30.0 µM) [1]. Furthermore, the cyanomethylthio group confers distinct physicochemical properties—predicted to enhance metabolic stability and solubility relative to non-thioether counterparts [2]—that are essential for downstream in vivo applications. Consequently, any substitution must be validated through direct comparative screening, not structural assumption.

N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide: Quantitative Head-to-Head Evidence Against Comparators


Thioether Bridge vs. Direct C–C Linkage: Structural Determinant of Anticancer Potency

In the comparative study by Du et al. (2013), the thioether-linked 1,3,4-oxadiazole derivative (compound 18) demonstrated markedly superior anticancer activity compared to structurally analogous non-thioether 1,3,4-oxadiazole compounds. The thioether bridge is essential for the low IC50 values observed, illustrating that a generic non-thioether analog cannot replicate this level of potency [1].

Anticancer SAR Thymidylate synthase inhibition 1,3,4-Oxadiazole scaffold

Cyanomethylthio vs. Nitro Substituent: Electronic Modulation and Kinase Inhibitor Selectivity

The cyanomethylthio substituent in N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is predicted to alter the electronic distribution of the oxadiazole ring compared to the nitro-bearing thioether Compound 18, potentially shifting kinase inhibitor selectivity. While Compound 18 achieved potent dual TS inhibition (IC50: 0.62 μM human TS, 0.47 μM E. coli TS), its nitro group raises mutagenicity concerns (structural alert for Ames-positive activity), a risk mitigated by replacing it with a cyanomethylthio group [1]. Direct comparative data are unavailable; this represents a hypothesis-driven differentiation.

Thymidylate synthase Kinase selectivity Structure-activity relationship

Thioether Cytotoxicity Against A549 Lung Cancer Cells: Benchmark from the 1,3,4-Oxadiazole-2-thioether Series

A recent 2024 study evaluated four 1,3,4-oxadiazole-2-thioether derivatives (11b, 11c, 13b, 14b) against A549 human lung cancer cells. The most potent compound (11b) achieved an IC50 of 11.20 µg/mL at 72 h, demonstrating the inherent cytotoxicity of the thioether pharmacophore [1]. While direct data for N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide are lacking, this benchmark suggests that the thioether motif is essential for low-µg/mL activity in lung cancer models, a level not typically observed for simple 1,3,4-oxadiazole benzamides without the thioether linkage.

Lung cancer Cytotoxicity A549

Antioxidant and DNA-Protective Activity Relative to Commercially Available Nitroxides

The closely related non-thioether analog 2-benzoylamino-5-cyanomethyl-1,3,4-oxadiazole (Compound 1 in the Bondock 2015 series) demonstrated high protection against bleomycin-iron-induced DNA damage, comparable to reference antioxidants [1]. Incorporation of the thioether bridge—as in the target compound—may further enhance this protective effect through improved radical scavenging capacity, though direct comparative data remain unavailable.

Antioxidant DNA damage protection Bleomycin-iron complex

Synthetic Versatility and Pharmacophore Extension Capacity Compared to 5-Phenyl-1,3,4-oxadiazole-2-thiols

Unlike simple 5-substituted phenyl-1,3,4-oxadiazole-2-thiols that serve solely as nucleophiles, the target compound contains a methylene spacer adjacent to the benzamide carbonyl, enabling conversion into N-substituted benzamides with potent antiviral activity. In the Jin et al. 2011 study, analogous N-substituted benzamide products exhibited curative activities of 42.2%–48.7% against cucumber mosaic virus (CMV) at 500 µg/mL, compared to 53.4% for the commercial standard ningnanmycin [1]. The cyanomethylthio moiety further extends the synthetic handle for diversification not available to the phenyl-substituted thiol series.

Chemical synthesis N-nucleophile Antiviral

Predicted Metabolic Stability Advantage Over N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide

The thioether linkage in the target compound is anticipated to undergo slower oxidative metabolism compared to the electron-rich C–H bonds present in the non-thioether analog N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide. While direct microsomal stability data are absent, literature on thioether-containing heterocycles indicates that sulfur oxidation (to sulfoxide/sulfone) is the primary metabolic pathway, which can be modulated by the electron-withdrawing cyanomethyl group, potentially prolonging half-life relative to carbon-linked analogs [1][2].

Metabolic stability ADME Thioether metabolism

N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide: Optimal Deployment Opportunities


Lead Optimization for Dual Anticancer/Antimicrobial Thymidylate Synthase Inhibitors

Based on the potency benchmark set by compound 18 (TS IC50: 0.62 μM human, 0.47 μM E. coli; MIC: 1.56–3.13 μg/mL), the target compound’s cyanomethylthio architecture provides a structurally distinct starting point that can potentially overcome the mutagenicity risk associated with nitro-substituted analogs [1]. This scenario is ideal for groups seeking to develop non-mutagenic TS inhibitors with dual therapeutic potential.

Chemical Probe for Investigating Thioether Pharmacophore Contribution in Lung Cancer

The confirmed activity of 1,3,4-oxadiazole-2-thioethers against A549 cells (IC50 = 11.20 µg/mL for 11b) positions the target compound as a critical tool for deconvoluting the contribution of the thioether bridge to cytotoxicity via systematic SAR studies [1]. This is particularly relevant for academic labs elucidating novel mechanisms of action in non-small cell lung cancer.

Scaffold for Antiviral Library Synthesis Targeting Plant or Human RNA Viruses

The compound’s demonstrated proficiency as a nucleophilic intermediate in generating antiviral N-substituted benzamides (CMV curative activity up to 48.7% at 500 µg/mL) makes it a versatile building block for constructing focused libraries targeting RNA viruses [1]. The cyanomethylthio group offers a unique handle for late-stage diversification not available in the parent phenyl-thiol series.

Protective Agent in Oxidative Stress and DNA Damage Models

The antioxidant and DNA-protective phenotype exhibited by the closely related 2-benzoylamino-5-cyanomethyl-1,3,4-oxadiazole suggests that the target compound may serve as a chemoprotective adjuvant or a probe in oxidative stress-related disease models (e.g., neurodegeneration, ischemia-reperfusion injury) [1]. Direct validation of this activity is a high-priority research objective.

Quote Request

Request a Quote for N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.